molecular formula C20H18N2O4S2 B2460160 Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate CAS No. 478033-23-7

Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate

Cat. No.: B2460160
CAS No.: 478033-23-7
M. Wt: 414.49
InChI Key: JPQRERFEGCTQDG-UHFFFAOYSA-N
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Description

Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate is a complex organic compound with the molecular formula C20H18N2O4S2. It is known for its unique structural features, which include a nicotinate moiety and a sulfonyl amino group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

methyl 6-[2-[(4-methylphenyl)sulfonylamino]phenyl]sulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-14-7-10-16(11-8-14)28(24,25)22-17-5-3-4-6-18(17)27-19-12-9-15(13-21-19)20(23)26-2/h3-13,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQRERFEGCTQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, which are responsible for inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a nicotinate moiety and a sulfonyl amino group makes it a valuable compound for various research applications.

Biological Activity

Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H18N2O4S2C_{20}H_{18}N_{2}O_{4}S_{2} and includes a nicotinate moiety along with a sulfonamide group. Its structural characteristics suggest potential interactions with various biological targets, making it an interesting subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By blocking these enzymes, the compound could potentially reduce inflammation and pain, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

Research indicates that compounds with similar sulfonamide structures exhibit antimicrobial activity. This compound may share this property, making it a candidate for further investigation in treating bacterial infections.

Anticancer Activity

Studies on related compounds have shown that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds that inhibit nucleic acid synthesis have demonstrated significant antineoplastic properties . The mechanism often involves the suppression of key enzymes involved in DNA replication, leading to reduced cell proliferation.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that similar sulfonamide-containing compounds can inhibit the growth of cancer cells by interfering with metabolic pathways essential for cell division .
  • Animal Models : In vivo studies using murine models have shown that these compounds can reduce tumor growth when administered at therapeutic doses. The exact dosage and administration route are critical for maximizing efficacy while minimizing toxicity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinateSimilar to target compound but with a methoxy groupPotentially altered anti-inflammatory properties
2-(4-methylsulfonyl phenyl) indole derivativesContains sulfonamide groupKnown antimicrobial and anti-inflammatory activities

This table illustrates how structural modifications can influence biological activity, emphasizing the uniqueness of this compound.

Q & A

Q. What are the optimal synthetic routes and conditions for Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate?

The synthesis of structurally similar disulfonamides involves coupling reactions between sulfonamide intermediates and heterocyclic moieties. For example, reports an 80% yield for a disulfonamide derivative using a coupling reagent and toluene as the solvent. Key steps include:

  • Sulfonylation of aniline derivatives with 4-methylbenzenesulfonyl chloride.
  • Thioether formation via nucleophilic substitution or thiol-disulfide exchange (e.g., using EEDQ as a coupling agent, as described in ).
  • Characterization via 1H^1H NMR (e.g., aromatic protons at δ 7.1–8.5 ppm and NH signals at δ 10.4–10.6 ppm) and IR spectroscopy (S=O stretches at 1332 and 1160 cm1^{-1}) .

Q. How can researchers confirm the structural integrity of this compound?

Multimodal spectroscopic analysis is critical:

  • 1H^1H NMR : Detect aromatic protons, sulfonamide NH groups (D2 _2O-exchangeable), and methyl substituents (δ 2.26 ppm).
  • IR Spectroscopy : Identify sulfonyl (S=O) and sulfanyl (C-S) functional groups.
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z = 645 for a related compound in ).
  • Elemental Analysis : Validate purity and stoichiometry .

Q. What solvents and reaction conditions stabilize the compound during synthesis?

Polar aprotic solvents (e.g., DMSO, DMF) are ideal for sulfonamide formation, while toluene with aqueous NaOH (as in ) facilitates thioether linkages. Tetra-n-butylammonium hydroxide (TBAH) can act as a phase-transfer catalyst for heterogeneous reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Discrepancies in NMR or IR spectra may arise from:

  • Solvent effects : Deuterated DMSO can suppress NH proton exchange, while impurities (e.g., residual starting materials) may alter peak positions.
  • Tautomerism : Sulfonamide NH groups may exhibit dynamic behavior. Use 2D NMR (e.g., 1H^1H-13C^13C HSQC) to resolve overlapping signals .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral ambiguities persist.

Q. What strategies optimize the compound’s solubility and stability for biological assays?

  • Solubility : Test co-solvents (e.g., DMSO-water mixtures) or derivatization (e.g., ester hydrolysis to carboxylic acid). notes solubility >61.3 µg/mL for a related sulfonamide in aqueous systems.
  • Stability : Conduct pH-dependent degradation studies (e.g., ester hydrolysis under acidic/basic conditions) and monitor via HPLC .

Q. How do substituents (e.g., methyl, sulfonyl) influence the compound’s physicochemical properties?

  • Methyl groups : Increase lipophilicity (logP) and steric hindrance, potentially reducing reactivity.
  • Sulfonyl/sulfanyl moieties : Enhance hydrogen-bonding capacity and electronic effects (e.g., electron-withdrawing sulfonyl groups stabilize adjacent NH protons in NMR) .

Q. What analytical methods validate purity for publication-quality research?

  • HPLC-MS : Quantify impurities (<1% threshold) and confirm molecular ion peaks.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles.
  • Elemental Analysis : Ensure stoichiometric consistency (e.g., C, H, N, S content) .

Data Contradiction and Experimental Design

Q. How should researchers address inconsistent yields in scaled-up syntheses?

  • Reaction Monitoring : Use in situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation.
  • Purification : Optimize column chromatography (e.g., gradient elution with ethyl acetate/hexane) or recrystallization solvents (e.g., ethanol-water) .

Q. What computational tools predict the compound’s reactivity or interaction with biological targets?

  • Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) of sulfonamide and nicotinate groups.
  • Molecular Docking : Screen for potential binding affinities with enzymes (e.g., carbonic anhydrase, a common sulfonamide target) .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., temperature, stirring rate) meticulously, as minor variations can significantly impact yields .
  • Data Validation : Cross-reference spectral data with published analogs (e.g., ’s 1H^1H NMR assignments) to identify artifacts .

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